
3-(3-Bromophenyl)-1,2,4-oxadiazole-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Bromofenil)-1,2,4-oxadiazol-5-carboxaldehído es un compuesto heterocíclico aromático que contiene un grupo bromofenilo unido a un anillo de oxadiazol
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-(3-Bromofenil)-1,2,4-oxadiazol-5-carboxaldehído generalmente implica la ciclización de precursores apropiados. Un método común implica la reacción de 3-bromobenzohidrazida con ácido glicólico en presencia de un agente deshidratante como el oxicloruro de fósforo. La reacción procede a través de la formación de una hidrazona intermedia, que luego cicla para formar el anillo de oxadiazol.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas pueden mejorar la eficiencia y el rendimiento del proceso. Además, se emplean técnicas de purificación como la recristalización y la cromatografía para obtener el producto deseado con alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
3-(3-Bromofenil)-1,2,4-oxadiazol-5-carboxaldehído puede sufrir varias reacciones químicas, que incluyen:
Reacciones de sustitución: El átomo de bromo en el anillo de fenilo puede ser sustituido por otros grupos funcionales a través de reacciones de sustitución aromática nucleófila.
Reacciones de oxidación: El grupo aldehído se puede oxidar a un ácido carboxílico utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo.
Reacciones de reducción: El grupo aldehído se puede reducir a un alcohol utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Reactivos y condiciones comunes
Sustitución: Nucleófilos como aminas o tioles en presencia de una base.
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Borohidruro de sodio en metanol o etanol.
Productos principales
Sustitución: Varios derivados sustituidos dependiendo del nucleófilo utilizado.
Oxidación: Ácido 3-(3-Bromofenil)-1,2,4-oxadiazol-5-carboxílico.
Reducción: 3-(3-Bromofenil)-1,2,4-oxadiazol-5-metanol.
Aplicaciones Científicas De Investigación
3-(3-Bromofenil)-1,2,4-oxadiazol-5-carboxaldehído tiene varias aplicaciones de investigación científica:
Química medicinal: Se utiliza como bloque de construcción en la síntesis de potenciales agentes farmacéuticos, incluidos compuestos antimicrobianos y anticancerígenos.
Ciencia de los materiales: El compuesto se explora para su uso en el desarrollo de semiconductores orgánicos y diodos emisores de luz (LED).
Síntesis orgánica: Sirve como intermedio en la síntesis de compuestos heterocíclicos más complejos.
Mecanismo De Acción
El mecanismo de acción de 3-(3-Bromofenil)-1,2,4-oxadiazol-5-carboxaldehído depende de su aplicación específica. En química medicinal, puede interactuar con objetivos biológicos como enzimas o receptores, lo que lleva a la inhibición o activación de vías específicas. La presencia del grupo bromofenilo y el anillo de oxadiazol pueden mejorar la afinidad de unión y la selectividad hacia estos objetivos.
Comparación Con Compuestos Similares
Compuestos similares
- 3-(4-Bromofenil)-1,2,4-oxadiazol-5-carboxaldehído
- 3-(3-Clorofenil)-1,2,4-oxadiazol-5-carboxaldehído
- 3-(3-Fluorofenil)-1,2,4-oxadiazol-5-carboxaldehído
Singularidad
3-(3-Bromofenil)-1,2,4-oxadiazol-5-carboxaldehído es único debido a la posición específica del átomo de bromo en el anillo de fenilo, lo que puede influir en su reactividad e interacción con otras moléculas. La presencia del anillo de oxadiazol también imparte propiedades electrónicas distintas, lo que lo hace valioso para diversas aplicaciones en investigación e industria.
Propiedades
Fórmula molecular |
C9H5BrN2O2 |
|---|---|
Peso molecular |
253.05 g/mol |
Nombre IUPAC |
3-(3-bromophenyl)-1,2,4-oxadiazole-5-carbaldehyde |
InChI |
InChI=1S/C9H5BrN2O2/c10-7-3-1-2-6(4-7)9-11-8(5-13)14-12-9/h1-5H |
Clave InChI |
YMZWVSCQJKNRKP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Br)C2=NOC(=N2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



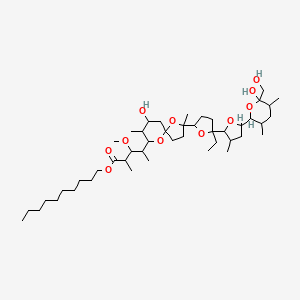
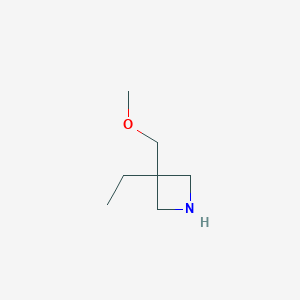
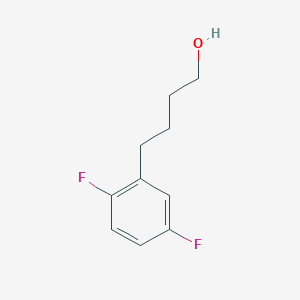
![1-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-fluorooxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12285960.png)

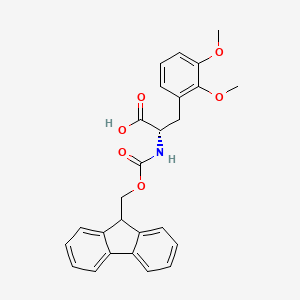

![(13-acetyloxy-8-formyl-1,6-dihydroxy-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl) tetradecanoate](/img/structure/B12285978.png)
![17-ethynyl-3-methoxy-13-methyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-ol](/img/structure/B12285984.png)

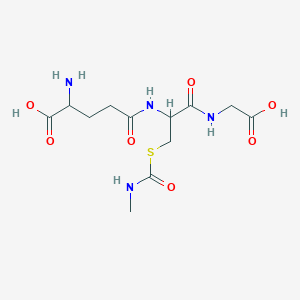
![(3R,5R,8S,9S,10S,11S,13S,14S,17S)-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,11-diol](/img/structure/B12285993.png)

